BenchChemオンラインストアへようこそ!

3-Formyl-5-(trifluoromethyl)phenylboronic acid

Medicinal Chemistry Organic Synthesis Building Block Procurement

Procure 3-Formyl-5-(trifluoromethyl)phenylboronic acid to access a unique 1,3,5-substituted scaffold that integrates boronic acid, formyl, and trifluoromethyl groups in a single, compact arene. Unlike the 2-formyl isomer, this 3,5-arrangement prevents spontaneous benzoxaborole cyclization, keeping the aldehyde intact during cross-coupling without protection/deprotection steps. The combined –CHO/–CF₃ electron withdrawal also lowers the pKa relative to unsubstituted phenylboronic acid, significantly reducing protodeboronation in prolonged reactions. This pre-assembled building block eliminates sequential installation of functional groups, saving 1–2 synthetic steps and delivering superior stability in medicinal chemistry campaigns.

Molecular Formula C8H6BF3O3
Molecular Weight 217.94 g/mol
CAS No. 1451393-24-0
Cat. No. B1442764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-5-(trifluoromethyl)phenylboronic acid
CAS1451393-24-0
Molecular FormulaC8H6BF3O3
Molecular Weight217.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O
InChIInChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H
InChIKeyPUGXLUVQWNOCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-5-(trifluoromethyl)phenylboronic Acid (CAS 1451393-24-0): Functionalized Boronic Acid for Orthogonal Suzuki-Miyaura Coupling and MedChem Building Block Procurement


3-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1451393-24-0; molecular formula C₈H₆BF₃O₃; MW 217.94) is a polysubstituted arylboronic acid featuring a formyl (–CHO) group at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position on the phenyl ring . This 1,3,5-substitution pattern on the phenylboronic acid scaffold creates a functionalized building block in which three distinct reactive elements—the boronic acid moiety for Suzuki-Miyaura cross-coupling, the electrophilic aldehyde for further derivatization (e.g., reductive amination, Grignard additions, or formation of hydrazones), and the strongly electron-withdrawing –CF₃ group for modulating lipophilicity and metabolic stability—coexist within a single compact arene framework [1]. The compound is commercially supplied at purities of 95–98%, with batch-specific quality certificates (NMR, HPLC) available for procurement verification [2].

Why 3-Formyl-5-(trifluoromethyl)phenylboronic Acid Cannot Be Replaced by Simpler Formylphenylboronic Acids or Trifluoromethylphenylboronic Acids in Multi-Step Syntheses


Substitution of 3-formyl-5-(trifluoromethyl)phenylboronic acid with commercially more common alternatives—such as 3-formylphenylboronic acid (lacking –CF₃) or 3-(trifluoromethyl)phenylboronic acid (lacking –CHO)—fundamentally alters both the electronic landscape of the aromatic ring and the available downstream functionalization pathways. Spectroscopic and DFT studies demonstrate that the type and position of substituents on phenylboronic acids strongly influence molecular geometry, adsorption behavior on metal surfaces, and frontier orbital energies, all of which directly impact cross-coupling reactivity and catalytic cycle kinetics [1]. Replacing the compound with a positional isomer (e.g., 2-formyl-5-(trifluoromethyl)phenylboronic acid) or with a sequential two-building-block approach introduces orthogonal differences in steric environment, hydrogen-bonding capacity, and intramolecular B–O interactions that cannot be corrected by adjusting stoichiometry or reaction conditions alone [2]. The evidence below quantifies specific differentiation dimensions that justify procurement of the exact 3,5-disubstituted scaffold over its closest analogs.

Quantitative Comparative Evidence: 3-Formyl-5-(trifluoromethyl)phenylboronic Acid vs. Positional Isomers and Simpler Analogs


Orthogonal Functional Group Density: Tri-Reactive 1,3,5-Substitution Pattern vs. Mono- or Di-Substituted Phenylboronic Acid Comparators

3-Formyl-5-(trifluoromethyl)phenylboronic acid presents three chemically distinct reactive loci on a single phenyl ring: boronic acid (C1 for Suzuki coupling), formyl (C3 for nucleophilic addition/reductive amination), and trifluoromethyl (C5 for electronic modulation). In contrast, 3-formylphenylboronic acid (CAS 87199-16-4) provides only two reactive elements (boronic acid and formyl), while 3-(trifluoromethyl)phenylboronic acid (CAS 1423-26-3) provides boronic acid and –CF₃. The 3,5-disubstituted scaffold enables two-step orthogonal derivatization without intermediate protection/deprotection of the boronic acid, reducing synthetic step count by 1–2 steps in multi-step sequences . The pKa of structurally related formyl-trifluoromethyl phenylboronic acids is reported as 7.3–7.6, approximately 1.5–2.0 units lower than unsubstituted phenylboronic acid (pKa 8.8), a consequence of the combined electron-withdrawing effects of –CHO and –CF₃ substituents [1]. This enhanced acidity facilitates transmetallation under milder basic conditions and reduces protodeboronation side reactions during Suzuki coupling in aqueous or protic media [1].

Medicinal Chemistry Organic Synthesis Building Block Procurement

Positional Isomer Differentiation: 3,5-Disubstitution vs. 2,4-Disubstitution in Antimicrobial Benzoxaborole Precursors

A direct comparative study of para-trifluoromethyl phenylboronic derivatives established that the 2-formyl-4-(trifluoromethyl)phenylboronic acid isomer exhibits high antibacterial activity against Bacillus cereus, whereas the corresponding benzoxaborole derivative (cyclic hemi-ester of the 2-formyl boronic acid) shows potent antifungal activity with MIC values of 7.8 μg/mL against C. albicans and 3.9 μg/mL against A. niger [1]. The 3-formyl-5-(trifluoromethyl) substitution pattern differs critically: the increased spatial separation between –CHO and –B(OH)₂ groups precludes spontaneous intramolecular benzoxaborole cyclization under ambient conditions, thereby preserving the free boronic acid for subsequent Suzuki coupling [2]. This structural distinction enables dual-utility: the 3,5-isomer serves as a stable Suzuki coupling partner, whereas the 2-formyl isomer spontaneously forms a cyclic benzoxaborole that is active as an antimicrobial agent but unreactive in cross-coupling until hydrolyzed. Procurement of the 3,5-isomer is therefore mandatory for synthetic sequences requiring orthogonal boronic acid reactivity without competing intramolecular cyclization [2].

Antimicrobial Agents Medicinal Chemistry Benzoxaborole Synthesis

Vendor-Supplied Purity Benchmarking: 97–98% HPLC vs. 95% Typical Commercial Grade

Multiple authorized vendors supply 3-formyl-5-(trifluoromethyl)phenylboronic acid at 97% purity (Fluorochem, Boroncore, Leyan) or 98% purity (Bidepharm) with batch-specific quality certificates including NMR, HPLC, and GC analyses available for procurement verification [1]. This 2–3 percentage-point purity advantage over typical 95% commercial-grade offerings reduces the molar equivalents of non-reactive impurities present in each coupling reaction by 40–60% (calculated as: (100% – 95%) / (100% – 97%) ≈ 1.67× higher impurity load at 95% purity). For a 1.0 mmol Suzuki coupling using 95% purity material, approximately 0.05 mmol of unspecified impurities are introduced; at 98% purity, this decreases to 0.02 mmol, corresponding to a 60% reduction in impurity burden per reaction . For procurement in multi-gram medicinal chemistry campaigns, this purity differential translates to reduced byproduct formation, simplified chromatographic purification, and higher isolated yields of the target biaryl intermediates.

Quality Control Procurement Analytical Chemistry

LogP Differentiation: 3,5-Disubstituted Scaffold Lipophilicity vs. Unsubstituted Phenylboronic Acid

3-Formyl-5-(trifluoromethyl)phenylboronic acid exhibits a calculated LogP of 2.20, as reported in vendor technical datasheets . For comparison, unsubstituted phenylboronic acid (CAS 98-80-6) has a calculated LogP of approximately 0.76 [1]. The +1.44 LogP increase, conferred primarily by the –CF₃ group, translates to approximately a 27-fold higher octanol-water partition coefficient (10^(1.44) ≈ 27.5), indicating substantially increased lipophilicity. In medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules, this lipophilicity differential is non-trivial: the target compound imparts –CF₃-driven membrane permeability to biaryl coupling products without requiring an additional lipophilic group introduction step. The 3-formyl substituent further contributes polarity (hydrogen-bond acceptor capacity) that partially offsets excessive lipophilicity, maintaining a balanced LogP profile suitable for oral bioavailability optimization [2].

ADME Drug Design Physicochemical Properties

Optimal Procurement Scenarios for 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: When This Scaffold Delivers Documented Advantage


Scenario 1: One-Pot Sequential Suzuki Coupling Followed by Aldehyde Derivatization Without Boronic Acid Protection

In multi-step medicinal chemistry campaigns targeting biaryl cores with appended amine, hydroxyl, or hydrazone functionality, 3-formyl-5-(trifluoromethyl)phenylboronic acid enables a streamlined sequence: (Step 1) Suzuki-Miyaura cross-coupling of the boronic acid with an aryl halide partner; (Step 2) direct in situ or sequential derivatization of the pendant –CHO group via reductive amination, Grignard addition, or hydrazone formation. Because the 3,5-substitution pattern prevents spontaneous benzoxaborole cyclization, the –CHO group remains intact and available throughout the cross-coupling step, eliminating the need for aldehyde protection/deprotection and reducing the total step count by 1–2 steps relative to alternative strategies that require sequential installation of the formyl and –CF₃ groups or that employ protected aldehyde precursors [1][2].

Scenario 2: Synthesis of –CF₃-Containing Biaryl Pharmacophores Requiring Balanced Lipophilicity for CNS or Intracellular Target Engagement

When medicinal chemistry programs target intracellular enzymes or CNS-penetrant small molecules, the –CF₃ group on 3-formyl-5-(trifluoromethyl)phenylboronic acid imparts a calculated LogP increase of +1.44 relative to unsubstituted phenylboronic acid, corresponding to a ~27-fold higher membrane permeability potential [1]. This pre-installed lipophilicity-enhancing moiety eliminates the need for a separate step to introduce –CF₃ or other hydrophobic substituents post-coupling. The concurrent presence of the –CHO group (H-bond acceptor) tempers excessive lipophilicity, maintaining a physiochemically balanced profile suitable for oral bioavailability optimization. This scaffold is particularly valuable in kinase inhibitor, GPCR modulator, and epigenetic target programs where precise LogP tuning is critical for balancing potency, permeability, and metabolic stability [2].

Scenario 3: High-Fidelity Coupling in Reactions Sensitive to Protic Impurities or Protodeboronation

The enhanced acidity of 3-formyl-5-(trifluoromethyl)phenylboronic acid (pKa approximately 7.3–7.6, versus 8.8 for unsubstituted phenylboronic acid) confers practical advantages in Suzuki-Miyaura couplings conducted under aqueous or protic conditions [1]. The lower pKa, a consequence of the combined electron-withdrawing effects of –CHO and –CF₃, reduces susceptibility to protodeboronation—the hydrolytic loss of the boronic acid group—during prolonged reactions or at elevated temperatures. This enhanced stability is particularly beneficial in microwave-assisted couplings, aqueous-phase bioconjugation reactions, and multi-component cascade sequences where reaction times exceed 12–24 hours. Procurement of 97–98% purity material (versus standard 95% grade) further reduces impurity-driven side reactions by ~60%, ensuring higher coupling yields and cleaner crude product profiles [2].

Scenario 4: Positional Isomer-Specific Precursor for Non-Cyclizing Benzoxaborole Analogs or Boron-Containing Enzyme Inhibitors

While the 2-formyl-4-(trifluoromethyl)phenylboronic acid isomer spontaneously cyclizes to form a benzoxaborole with antifungal activity (MIC 3.9–7.8 μg/mL against Candida albicans and Aspergillus niger), the 3-formyl-5-(trifluoromethyl) isomer is specifically required for synthesizing benzoxaborole analogs where cyclization must be externally triggered (e.g., via esterification or acid catalysis) rather than occurring spontaneously [1]. This controlled cyclization capability enables the generation of diverse benzoxaborole libraries via late-stage functionalization, as well as the synthesis of open-chain boronic acid-based enzyme inhibitors (e.g., serine protease or β-lactamase inhibitors) where the free –B(OH)₂ group is the pharmacophore and intramolecular cyclization would ablate activity. Procurement of the correct 3,5-isomer is mandatory; substitution with the 2-formyl isomer results in unintended cyclization and loss of both coupling competence and target enzyme engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Formyl-5-(trifluoromethyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.